Impurity II Structural Confirmation
Desulfated Aztreonam was definitively identified as impurity Ⅱ among eight major impurities in Aztreonam drug substance [1]. Its structure was confirmed using high-resolution electrospray ionization mass spectroscopy (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR), including 1H NMR, 13C NMR, 1H-1H COSY, NOESY, HSQC, and HMBC [1]. This rigorous structural confirmation establishes it as a distinct chemical entity, separate from other impurities like anti-aztreonam (Ⅲ), open-ring aztreonam (Ⅳ), or open-ring desulfated aztreonam (Ⅴ) [1].
| Evidence Dimension | Structural Identity Confirmation |
|---|---|
| Target Compound Data | Impurity Ⅱ; structure confirmed by HRESIMS and multi-dimensional NMR |
| Comparator Or Baseline | Impurities Ⅰ (aztreonam acetate), Ⅲ (anti-aztreonam), Ⅳ (open-ring aztreonam), Ⅴ (open-ring desulfated aztreonam), etc. |
| Quantified Difference | Unique chromatographic and spectroscopic profile allowing unambiguous identification |
| Conditions | HPLC separation followed by HRESIMS and NMR analysis (1H, 13C, COSY, NOESY, HSQC, HMBC) |
Why This Matters
Procuring a well-characterized, structurally confirmed impurity standard is essential for accurate peak identification and method validation in regulatory ANDA submissions, preventing misidentification of unknown peaks.
- [1] Li Y, et al. Isolation and structural characterization of eight impurities in aztreonam. J Pharm Biomed Anal. 2022;209:114516. View Source
